molecular formula C15H21NO3 B588635 PYRIDOXATIN CAS No. 149196-98-5

PYRIDOXATIN

Numéro de catalogue: B588635
Numéro CAS: 149196-98-5
Poids moléculaire: 263.337
Clé InChI: OQJADHLOEAOIGC-LSCVPOLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pyridoxatin is a free radical scavenger and an inhibitor of Matrix Metalloproteinase-2 (MMP-2) . It is known to inhibit lipid peroxidation and DNA synthesis . It also shows antifungal effects in vivo .

Applications De Recherche Scientifique

Antifungal Activity

Pyridoxatin (PYR), isolated from an endolichenic fungus, has shown significant antifungal effects against Candida species. It interferes with ergosterol biosynthesis in these fungi, effectively inhibiting their growth and biofilm formation. PYR's antifungal action is independent of efflux pumps and exhibits minimal cytotoxicity against normal human cells, making it a promising candidate for treating fungal infections (Chang et al., 2015).

In Diabetic Nephropathy

Pyridoxamine dihydrochloride (Pyridorin™) has been studied for its potential in slowing the progression of diabetic nephropathy. It blocks pathogenic oxidative pathways, showing promise in improving renal function. However, its efficacy seems to vary based on the stage of renal impairment, suggesting a need for further exploration in this area (Dwyer et al., 2014).

Epileptic Encephalopathy Treatment

Pyridoxine-5′-phosphate oxidase deficiency, treated with pyridoxal phosphate, has been linked to neonatal epileptic encephalopathy. This condition responds to pyridoxal phosphate supplementation but not to pyridoxine, highlighting the importance of specific vitamin B6 derivatives in neurological disorders (Baǧci et al., 2007).

Antioxidant and Iron Chelation

This compound has demonstrated antioxidant activity and cellular uptake in iron overload conditions. As a hydroxamate-based fungal iron chelator, it shows potential as an alternative to desferrioxamine for iron chelation therapy, particularly due to its cell permeability and possible oral administration (da Silva et al., 2019).

Pyridoxine Dependent Epilepsy and Antiquitin Deficiency

Antiquitin deficiency, a major cause of pyridoxine dependent epilepsy, is characterized by early onset epileptic encephalopathy responsive to high doses of pyridoxine. Despite seizure control, intellectual disability often persists, necessitating further research into comprehensive treatment strategies (Stockler et al., 2011).

Glycation Inhibition

Pyridoxamine has been identified as an inhibitor of glycation reactions and advanced glycation end products (AGEs) formation. This discovery positions it as a potential therapeutic agent for treating complications of diabetes and other chronic conditions where oxidative reactions and carbonyl compounds play a pathogenic role (Voziyan & Hudson, 2005).

DNA Damage and Cancer Research

In cancer research, pyridostatin, a G-quadruplex interacting drug, has been shown to induce replication- and transcription-dependent DNA damage in human cancer cells. This has provided insights into the role of non-Watson-Crick DNA structures in gene regulation and oncogenesis (Rodriguez et al., 2012).

Safety and Hazards

Pyridoxatin is classified under Acute Oral Tox. 4, Acute Derm. Tox. 4, Acute Inha. Tox. 4, indicating it is harmful if swallowed, in contact with skin, or if inhaled .

Mécanisme D'action

Target of Action

Pyridoxatin is a member of the class of dihydroxypyridines . It primarily targets MMP-2 (Gelatinase A) , an enzyme involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .

Mode of Action

This compound acts as an inhibitor of MMP-2 (Gelatinase A) . By inhibiting this enzyme, it can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer .

Biochemical Pathways

This compound is involved in the metabolism of proteins, carbohydrates, and fats . More specifically, it is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It’s important to note that Vitamin B6 is the collective term for a group of three related compounds, pyridoxine, pyridoxal, and pyridoxamine, and their phosphorylated derivatives .

Pharmacokinetics

Pyridoxine, a compound similar to this compound, is readily absorbed from the GI tract . It is stored mainly in the liver with lesser amounts in muscle and brain . It crosses the placenta and is distributed into milk . The half-life elimination of Pyridoxine is approximately 15 to 20 days .

Result of Action

The inhibition of MMP-2 by this compound can potentially prevent the breakdown of the extracellular matrix, which is a crucial step in the progression of diseases like arthritis and cancer . Moreover, this compound is indicated to be a lipid peroxidation and DNA synthesis inhibitor as well as a free radical scavenger .

Analyse Biochimique

Biochemical Properties

Pyridoxatin plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of Vitamin B6, acting as a coenzyme in amino acid biosynthesis, decarboxylation, racemic reactions, and other biological processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, in Magnaporthe oryzae, the expressions of a gene encoding pyridoxine biosynthesis protein (PDX1) were significantly upregulated in the early infectious stages .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is involved in de novo Vitamin B6 biosynthesis, not in the uptake process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the deletion of MoPDX1 slowed vegetative growth on different media, especially on MM media . The growth defect was rescued when MoPdx1-protein was expressed in mutants strains and when commercial VB6 (pyridoxine) was added exogenously .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . For instance, it is involved in the biosynthesis of Vitamin B6, which is a crucial metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is biosynthesized in conidia, then transported into the appressorium . This transportation plays important roles in substances transportation from conidia to appressorium thus to regulate the appressorium turgor pressure .

Subcellular Localization

This compound is located in the cytoplasm and present in spore and germ tubes at 14 hours post inoculation (hpi) and then transferred into the appressorium at 24 hpi . This subcellular localization affects its activity or function .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Pyridoxatin involves the condensation of pyridoxal and hydrazine hydrate, followed by a cyclization reaction to form the final product.", "Starting Materials": [ "Pyridoxal", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Pyridoxal and hydrazine hydrate are mixed together in a solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux for several hours to allow for condensation to occur.", "Step 3: The resulting intermediate is then subjected to a cyclization reaction using a mild acid catalyst, such as acetic acid or sulfuric acid.", "Step 4: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent, such as diethyl ether or chloroform." ] }

Numéro CAS

149196-98-5

Formule moléculaire

C15H21NO3

Poids moléculaire

263.337

Nom IUPAC

3-[(1R,2S,4R,6S)-2-ethenyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one

InChI

InChI=1S/C15H21NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h4-6,9-11,13,17,19H,1,7-8H2,2-3H3/t9-,10+,11-,13-/m1/s1

Clé InChI

OQJADHLOEAOIGC-LSCVPOLPSA-N

SMILES

CC1CC(C(C(C1)C=C)C2=C(C=CN(C2=O)O)O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.